![molecular formula C66H36N6O12 B11758699 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple carboxyphenyl groups and a hexazaheptacyclo framework, making it a subject of interest in the study of metal-organic frameworks (MOFs) and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid typically involves the use of multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as high temperatures, specific catalysts, and controlled environments to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl groups can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the hexazaheptacyclo framework.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can lead to more reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable and highly porous structures. These MOFs have applications in gas storage, separation, and catalysis.
Biology
In biology, the compound’s unique structure allows it to interact with various biomolecules, making it a potential candidate for drug delivery systems and biosensors.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in targeted drug delivery and imaging.
Industry
In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its carboxyphenyl groups and hexazaheptacyclo framework. These interactions can influence various pathways, leading to the desired outcomes in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,4,5-tetrakis(4-carboxyphenyl)benzene
- 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine
- 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin
Uniqueness
Compared to these similar compounds, 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid stands out due to its more complex structure and higher potential for forming diverse and stable MOFs. This uniqueness makes it a valuable compound for advanced research and industrial applications.
Propiedades
Fórmula molecular |
C66H36N6O12 |
|---|---|
Peso molecular |
1105.0 g/mol |
Nombre IUPAC |
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid |
InChI |
InChI=1S/C66H36N6O12/c73-61(74)37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(16-4-32)62(75)76)68-56-55(67-49)57-59(71-52-28-46(34-7-19-40(20-8-34)64(79)80)45(27-51(52)69-57)33-5-17-39(18-6-33)63(77)78)60-58(56)70-53-29-47(35-9-21-41(22-10-35)65(81)82)48(30-54(53)72-60)36-11-23-42(24-12-36)66(83)84/h1-30H,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84) |
Clave InChI |
UJYSUZHTUYNLGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(C=C2C4=CC=C(C=C4)C(=O)O)N=C5C(=N3)C6=NC7=C(C=C(C(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N=C6C1=NC2=C(C=C(C(=C2)C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)C(=O)O)N=C51)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)
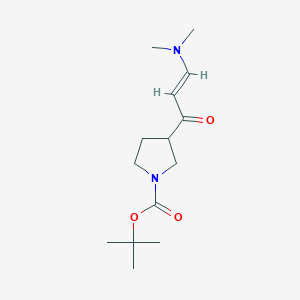
![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
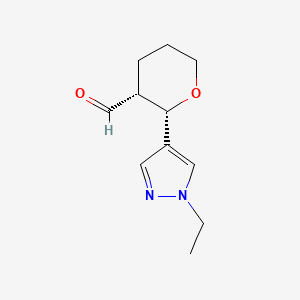
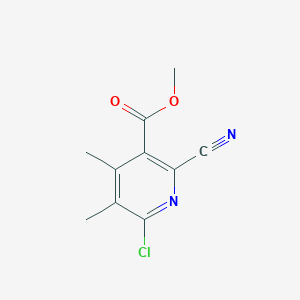
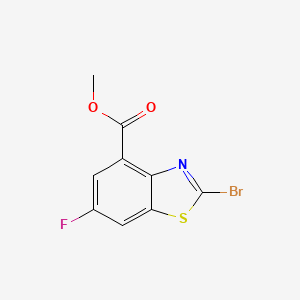
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)
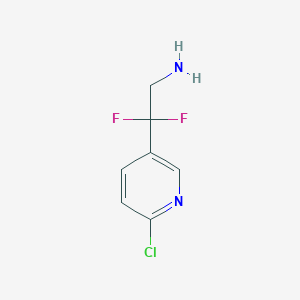

![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)

